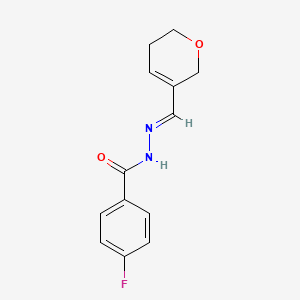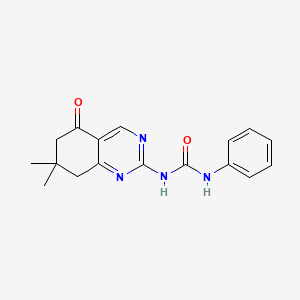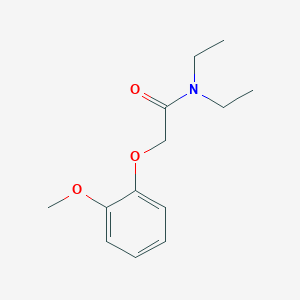![molecular formula C17H18N2O3S B5773427 N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5773427.png)
N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
HDAC inhibitors are a class of compounds that have been shown to have anti-cancer properties. N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide is a potent HDAC inhibitor that has been extensively studied in the laboratory setting. The compound has shown promising results in preclinical studies, and there is growing interest in its potential therapeutic applications.
Wirkmechanismus
HDAC inhibitors such as N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide work by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone proteins, resulting in a more compact chromatin structure that is less accessible to transcription factors. By inhibiting HDAC activity, HDAC inhibitors increase the acetylation of histone proteins, resulting in a more open chromatin structure that is more accessible to transcription factors. This leads to changes in gene expression that can result in cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, the compound has been shown to induce cell cycle arrest and apoptosis by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes. In addition, the compound has been shown to inhibit the activity of pro-inflammatory cytokines, which can lead to a reduction in inflammation. HDAC inhibitors have also been shown to have potential in the treatment of neurodegenerative diseases by promoting neuronal differentiation and survival.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide in lab experiments is its potency as an HDAC inhibitor. The compound has been shown to be highly effective at inhibiting HDAC activity, making it a useful tool for studying the role of HDACs in various biological processes. However, one limitation of using HDAC inhibitors in lab experiments is their potential toxicity. HDAC inhibitors have been shown to have off-target effects on non-HDAC proteins, which can lead to unwanted side effects.
Zukünftige Richtungen
There are several future directions for research involving N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide. One area of interest is the development of more selective HDAC inhibitors that target specific HDAC isoforms. This could lead to more effective and less toxic therapies for cancer and other diseases. Another area of interest is the use of HDAC inhibitors in combination with other therapies, such as chemotherapy or immunotherapy. This could lead to improved treatment outcomes and reduced toxicity. Finally, there is growing interest in the use of HDAC inhibitors in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Further research is needed to determine the potential therapeutic applications of HDAC inhibitors in this area.
In conclusion, N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide is a potent HDAC inhibitor that has shown promising results in preclinical studies. The compound has potential therapeutic applications in the treatment of cancer, inflammation, and neurodegenerative diseases. Further research is needed to determine the optimal use of HDAC inhibitors in these areas and to develop more selective and less toxic compounds.
Synthesemethoden
The synthesis of N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide involves a multi-step process that includes the reaction of 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-amino-4,5-dimethylphenol to form the amide intermediate, which is subsequently reacted with carbon disulfide to form the carbonothioyl intermediate. The final product is obtained by reacting the carbonothioyl intermediate with hydroxylamine hydrochloride.
Wissenschaftliche Forschungsanwendungen
N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide has been extensively studied in the laboratory setting for its potential therapeutic applications. The compound has been shown to have anti-cancer properties by inducing cell cycle arrest and apoptosis in cancer cells. It has also been shown to have anti-inflammatory properties by inhibiting the activity of pro-inflammatory cytokines. Additionally, HDAC inhibitors have been shown to have potential in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-10-8-14(15(20)9-11(10)2)18-17(23)19-16(21)12-4-6-13(22-3)7-5-12/h4-9,20H,1-3H3,(H2,18,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXQKCVZWRWRCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)O)NC(=S)NC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopropyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B5773352.png)
![dimethyl 5-[(cyclobutylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5773358.png)

![2-methyl-N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5773377.png)
![1-(4-methylbenzyl)-4-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5773385.png)


![6-chloro-7-[(2,6-difluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5773400.png)

![3-[6-(acetyloxy)-4-oxo-4H-3,1-benzoxazin-2-yl]phenyl acetate](/img/structure/B5773410.png)



